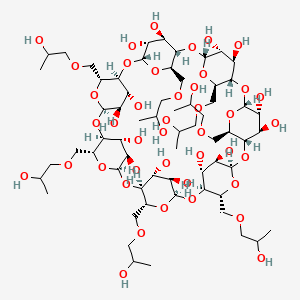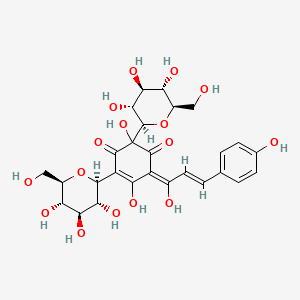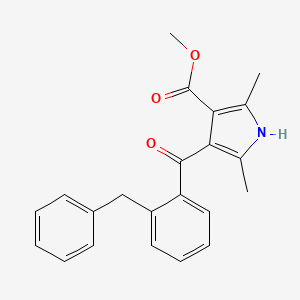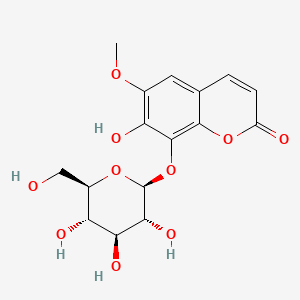
Fraxin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fraxin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: this compound schützt Endothelzellen vor oxidativem Stress und zeigt antiapoptotische Wirkungen.
Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie Enteritis, chronischer Bronchitis und Psoriasis.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene Mechanismen:
Antioxidative Aktivität: this compound fängt freie Radikale ab und reduziert oxidativen Stress, indem es die Produktion von reaktiven Sauerstoffspezies hemmt.
Entzündungshemmende Wirkungen: this compound hemmt die Freisetzung von Entzündungszytokinen und reduziert die Entzündung in verschiedenen Modellen.
Neuroprotektion: this compound schützt Neuronen vor oxidativem Schaden und Apoptose, möglicherweise durch die Hochregulierung von antiapoptotischen Genen.
Wirkmechanismus
Target of Action
Fraxin, a natural compound isolated from Acer tegmentosum, has been found to interact with several targets. One of the primary targets of this compound is the Nrf2 pathway , which plays a crucial role in cellular defense against oxidative stress . Another significant target is the ABCG2 transporter , a urate transporter that plays a critical role in the development of hyperuricemia and gout .
Mode of Action
This compound interacts with its targets to exert its therapeutic effects. It has been shown to protect Hep G2 cells through Nrf2 pathway-dependent HO-1 expression . This interaction results in the upregulation of antioxidant enzymes, which can help protect cells from oxidative stress. In addition, this compound has been identified as a potential ligand that interacts with the ABCG2 transporter .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to exert potent anti-oxidative stress action, presumably through direct antioxidant activity and the Nrf2-mediated antioxidant enzyme system . This system includes enzymes like superoxide dismutase (SOD) and catalase (CAT), which help neutralize harmful free radicals in the body. Furthermore, this compound’s interaction with the ABCG2 transporter could influence urate transport, potentially affecting the development and progression of conditions like hyperuricemia and gout .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). A study has reported the absolute bioavailability and the pharmacokinetics of this compound in rat plasma using a UPLC-MS/MS method . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antioxidant activity and interaction with the Nrf2 pathway and ABCG2 transporter. This compound has been shown to significantly lower the serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in a CCl4-induced hepatotoxicity rat model . It also reduces the production of reactive oxygen species (ROS) and lipid peroxidation, thereby protecting cells from oxidative stress .
Biochemische Analyse
Biochemical Properties
Fraxin interacts with various biomolecules in the body. It has been shown to have a free radical scavenging effect at high concentrations (0.5 mM), providing a cell protective effect against oxidative stress . This suggests that this compound interacts with reactive oxygen species (ROS) in the body, neutralizing them and preventing them from causing cellular damage .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to increase cell viability and reduce cell apoptosis in a dose-dependent manner . It also reduces the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α . These effects suggest that this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been suggested that this compound may inhibit cell proliferation and induce cell apoptosis through multiple targets, such as AKT1, SRC, and EGFR, and multiple pathways, such as focal adhesion and the PI3K-AKT signaling pathway . Furthermore, this compound has been shown to promote the activation of the Nrf2/ARE pathway via increasing the expression of Connexin43 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, this compound has been shown to recover the viability of human umbilical vein endothelial cells (HUVECs) damaged by H2O2 treatment and reduce the lipid peroxidation and the internal reactive oxygen species level elevated by H2O2 treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on oral lichen planus, mice were administered with this compound at a dose of 10 mg/kg every day for 7 consecutive days, which resulted in increased cell viability and reduced cell apoptosis and the secretion of IL-6 and TNF-α .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes extensive first-pass metabolism, resulting in the formation of fraxetin-O-glucuronides (G1 and G2), which are then excreted .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve active efflux transporters, including breast cancer resistance protein (BCRP) and multidrug resistance-associated proteins (MRPs). These transporters play an important role in the excretion of fraxetin-O-glucuronides .
Subcellular Localization
It has been suggested that this compound promotes the activation of the Nrf2/ARE pathway via increasing the expression of Connexin43, which may influence its subcellular localization .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Fraxin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Extraktion und Reinigung aus pflanzlichen Quellen wie Weigela florida var. glabbra . Der Extraktionsprozess umfasst typischerweise die Verwendung von organischen Lösungsmitteln wie Ethanol oder Methanol, um die Verbindung zu isolieren.
Industrielle Produktionsmethoden: In industriellen Umgebungen kann this compound durch Einarbeitung in lang zirkulierende Liposomen hergestellt werden, um seine Bioverfügbarkeit und therapeutische Wirkung zu verbessern . Diese Methode beinhaltet die Optimierung der Formulierung durch orthogonales Design und die Bewertung von Parametern wie Partikelgröße, Einkapselungseffizienz und Stabilität.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Fraxin durchläuft verschiedene chemische Reaktionen, darunter:
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart bestimmter Reagenzien.
Häufige Reagenzien und Bedingungen:
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen reduzierte Mengen an reaktiven Sauerstoffspezies und Lipidperoxidationsprodukten, die zu den schützenden Wirkungen von this compound gegen oxidativen Stress beitragen .
Vergleich Mit ähnlichen Verbindungen
Fraxin ist strukturell verwandt mit anderen Cumarinverbindungen, wie z. B.:
Fraxidinmethylether: Zeigt eine höhere Steigerung der Zellviabilität im Vergleich zu this compound.
Prenyletin: Zeigt signifikante schützende Wirkungen gegen oxidativen Stress.
Methoxsalen: Bekannt für seine antioxidativen Eigenschaften.
Diffratinsäure: Zeigt eine potente Steigerung der Zellviabilität.
Rutoside: Eine weitere Cumarinverbindung mit antioxidativen Wirkungen.
Xanthyletin: Zeigt schützende Wirkungen gegen oxidativen Stress.
Kuhlmannin: Steigert die Zellviabilität im Vergleich zu this compound.
This compound ist einzigartig in seiner Kombination aus antioxidativen, entzündungshemmenden und neuroprotektiven Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und medizinische Anwendungen macht.
Eigenschaften
IUPAC Name |
7-hydroxy-6-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O10/c1-23-7-4-6-2-3-9(18)25-14(6)15(11(7)20)26-16-13(22)12(21)10(19)8(5-17)24-16/h2-4,8,10,12-13,16-17,19-22H,5H2,1H3/t8-,10-,12+,13-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSFLLTWRCYNNX-QBNNUVSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200410 | |
| Record name | Fraxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-30-1 | |
| Record name | Fraxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fraxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fraxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(β-D-glucopyranosyloxy)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRAXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7M270Y072 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


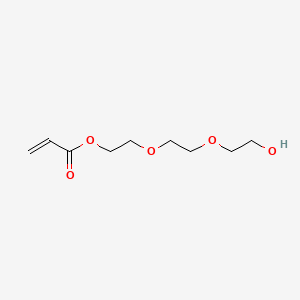
![(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid](/img/structure/B1673971.png)





